Dimethyloctadecylbenzylammonium
Description
Overview of Quaternary Ammonium (B1175870) Compounds within Chemical Science
Quaternary ammonium compounds (QACs) represent a significant class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups (R groups), which can be alkyl or aryl substituents. nih.gov Unlike primary, secondary, or tertiary ammonium ions, the positive charge on the quaternary ammonium cation is permanent and not dependent on the pH of its solution. nih.gov These compounds are typically salts, consisting of the quaternary ammonium cation and a negatively charged anion, such as chloride or bromide. noaa.gov
From a chemical standpoint, QACs are cationic surfactants, possessing a structure that allows for interaction with both polar and non-polar substances. chembk.com This is typically achieved through a molecular structure that includes a long, uncharged hydrocarbon tail (hydrophobic) and a positively charged "head" group (hydrophilic). chembk.com This dual nature underpins many of their applications. chembk.com
The U.S. Environmental Protection Agency (EPA) categorizes QACs into distinct groups based on the structure of the clusters attached to the central nitrogen atom. noaa.gov Dimethyloctadecylbenzylammonium falls into the category of alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBACs). noaa.gov This group is defined by having two methyl groups, one long alkyl chain (in this case, an octadecyl C18 chain), and a benzyl group attached to the nitrogen center. noaa.gov The specific nature and length of the alkyl chains significantly influence the compound's function, performance, and physical properties. sielc.com
Historical Trajectories of Research Involving this compound and Related Analogues
Research into quaternary ammonium compounds gained significant momentum with the pioneering work on phase-transfer catalysis (PTC) in the early 1970s. The chemist Charles M. Starks first coined the term "phase transfer catalysis" and demonstrated that QACs could serve as effective catalysts for reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic layer). tcichemicals.comnih.gov These catalysts function by pairing with an ion from one phase (typically aqueous) and transporting it into the other phase (typically organic), where the reaction can then proceed. tcichemicals.com
Early studies showed that reactions that were previously impractical due to the insolubility of reactants could be achieved with high yields and faster reaction times using catalytic amounts of QACs. tcichemicals.com Research extended to a wide variety of QAC structures, including analogues of this compound with varying alkyl chain lengths. For instance, patent literature from the 1990s describes the investigation of quaternary ammonium salts with alkyl chains ranging from C8 to C18 as phase-transfer catalysts for specific industrial syntheses, such as that of the intermediate for omethoate. This line of research highlighted both the catalytic potential and the practical challenges, such as emulsification issues associated with higher molecular weight QACs.
Contemporary Relevance and Academic Significance of this compound Studies
In contemporary academic and industrial research, this compound and related QACs continue to be of high interest for several reasons. Their well-established role as antimicrobial and disinfecting agents has been a major driver of their use and study, a trend that accelerated significantly during the COVID-19 pandemic. sielc.com A substantial number of disinfectants registered with the EPA as effective against various pathogens contain QACs. sielc.com Academic research continues to explore their mechanisms of action, which are generally believed to involve the disruption of microbial cell membranes or viral envelopes. nih.gov
Furthermore, the application of QACs in phase-transfer catalysis remains a vital area of study, particularly within the context of green chemistry. By facilitating reactions in water or with reduced use of organic solvents, PTC processes utilizing compounds like this compound offer more environmentally benign synthetic routes. nih.gov Ongoing research focuses on developing new QAC-based catalysts, including those supported on polymers, to improve efficiency and recyclability. nih.gov The vast structural diversity possible within the QAC class allows for fine-tuning of properties, making them versatile tools for a wide range of chemical transformations and applications that are the subject of continuous academic investigation. nih.gov
Chemical and Physical Properties of this compound Chloride
The properties of this compound are most commonly documented for its chloride salt form.
| Property | Value |
| IUPAC Name | benzyl-dimethyl-octadecylazanium;chloride nih.gov |
| Synonyms | Stearalkonium Chloride, Benzyldimethylstearylammonium chloride, Octadecyldimethylbenzylammonium chloride nih.govnoaa.govsielc.com |
| CAS Number | 122-19-0 nih.govsielc.com |
| Molecular Formula | C₂₇H₅₀ClN nih.govsielc.com |
| Molecular Weight | 424.1 g/mol nih.gov |
| Physical Description | Light yellow viscous paste or white to almost white powder/crystal chembk.com |
| Solubility | Soluble in water chembk.com |
| Synthesis | Prepared by the alkylation of a tertiary amine (dimethyloctadecylamine) with an alkylating agent (benzyl chloride). chembk.com The reaction involves heating the reactants and monitoring the pH until the reaction is complete. chembk.com |
Structure
2D Structure
Properties
CAS No. |
37612-69-4 |
|---|---|
Molecular Formula |
C27H50N+ |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
benzyl-dimethyl-octadecylazanium |
InChI |
InChI=1S/C27H50N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27/h19-21,23-24H,4-18,22,25-26H2,1-3H3/q+1 |
InChI Key |
FWLORMQUOWCQPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Other CAS No. |
37612-69-4 |
Related CAS |
122-19-0 (chloride) |
Synonyms |
dimethyloctadecylbenzylammonium chloride N,N-dimethyl-N-octadecylbenzylammonium N,N-dimethyl-N-octadecylbenzylammonium bromide N,N-dimethyl-N-octadecylbenzylammonium chloride ODMBA compound |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dimethyloctadecylbenzylammonium
Established Reaction Pathways for the Preparation of Dimethyloctadecylbenzylammonium
The primary and most well-established method for synthesizing this compound chloride is the Menschutkin reaction . This nucleophilic substitution reaction involves the quaternization of a tertiary amine, in this case, N,N-dimethyloctadecylamine, with an alkyl halide, typically benzyl (B1604629) chloride. wikipedia.orgnih.gov
The general reaction is as follows:
CH₃(CH₂)₁₇N(CH₃)₂ + C₆H₅CH₂Cl → [CH₃(CH₂)₁₇N(CH₃)₂(CH₂C₆H₅)]⁺Cl⁻
This reaction is typically carried out in a polar solvent, such as isopropanol (B130326) or butanone, to facilitate the stabilization of the charged transition state and the resulting ionic product. google.comjcu.cz The reaction mixture is usually heated under reflux for several hours to ensure complete conversion. jcu.cz The product, this compound chloride, can then be isolated and purified, often by recrystallization from a suitable solvent. jcu.cz
Key factors influencing the yield and purity of the final product include the purity of the reactants, the choice of solvent, the reaction temperature, and the reaction time. While specific yield data for the synthesis of this compound chloride is not extensively published in readily available literature, analogous reactions for similar long-chain QACs report yields ranging from moderate to high, often exceeding 80-90% under optimized conditions. royalsocietypublishing.orgmdpi.com
Table 1: Representative Reaction Parameters for the Synthesis of Long-Chain Benzyl-Substituted Quaternary Ammonium (B1175870) Compounds via the Menschutkin Reaction
| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| N,N-dimethyldodecylamine | Benzyl chloride | Ethanol | Reflux | 6 | >90 |
| N,N-dimethyltetradecylamine | Benzyl chloride | Acetonitrile | 80 | 12 | 85-95 |
| N,N-dimethylhexadecylamine | Benzyl bromide | Butanone | Reflux | 18 | High |
| N,N-dimethyloctadecylamine | Benzyl chloride | Isopropanol | Reflux | 8-12 | Not Specified |
Note: This table presents data from various sources for analogous compounds to illustrate typical reaction conditions and yields. Specific data for this compound was not available.
Innovations in Synthetic Approaches to Long-Chain Quaternary Ammonium Compounds
While the Menschutkin reaction remains a cornerstone of QAC synthesis, ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods. These innovations are broadly applicable to the synthesis of long-chain QACs like this compound.
Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. nih.govresearchgate.net These methods, often employing mechanochemistry (grinding) or simply heating the neat reactants, can lead to complete atom economy and reduce the process mass intensity (PMI), a measure of the total mass of materials used to produce a certain mass of product. nih.govresearchgate.net This approach minimizes the use of volatile organic compounds (VOCs), which are often hazardous and require costly recovery and disposal procedures. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govresearchgate.net In the context of QAC synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to improved yields compared to conventional heating. nih.govresearchgate.netresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been explored for the synthesis of QACs. Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govrsc.org This can lead to faster and more efficient synthesis, sometimes under milder conditions than traditional methods. nih.gov
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases, which can be the case in the synthesis of QACs. crdeepjournal.orgwikipedia.orgslideshare.net A phase-transfer catalyst, typically a quaternary ammonium salt itself, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. crdeepjournal.orgresearchgate.net This can increase reaction rates and yields and may allow for the use of a wider range of reaction conditions.
Derivatization Strategies and Functionalization of the this compound Structure
The molecular structure of this compound offers several possibilities for derivatization and functionalization to tailor its properties for specific applications. These modifications can alter its solubility, surface activity, and biological efficacy.
Modification of the Alkyl Chain: The long C18 (octadecyl) chain is a key determinant of the compound's hydrophobic character. By starting with different fatty amines, the length and degree of unsaturation of this chain can be varied. This allows for the fine-tuning of the hydrophilic-lipophilic balance (HLB), which is crucial for surfactant performance.
Substitution on the Benzyl Ring: The aromatic benzyl group provides a site for electrophilic substitution reactions. Functional groups such as nitro, amino, hydroxyl, or additional alkyl groups can be introduced onto the benzene (B151609) ring. These modifications can significantly impact the electronic properties and reactivity of the molecule, potentially leading to derivatives with enhanced or specialized functionalities. For instance, the introduction of a hydroxyl group could increase its water solubility and alter its interaction with surfaces.
Anion Exchange: The chloride anion in this compound chloride can be exchanged with other anions through metathesis or ion-exchange reactions. google.com This can lead to the formation of quaternary ammonium salts with different properties. For example, replacing chloride with bromide or iodide can affect the compound's solubility and antimicrobial activity. jcu.cz The use of larger, more complex anions can also be used to create ionic liquids with unique characteristics.
Introduction of Polymerizable Groups: A significant area of research involves the incorporation of polymerizable functional groups into the QAC structure. mdpi.comnih.gov By introducing groups like methacrylates or styrenes, the this compound moiety can be covalently bonded into polymer chains. This creates materials with long-lasting antimicrobial or antistatic properties, as the active QAC is not leached out over time. nih.gov
Sustainable Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis of surfactants like this compound is no exception. The focus is on developing more sustainable processes that minimize environmental impact and utilize renewable resources.
Use of Renewable Feedstocks: A key aspect of sustainable synthesis is the use of bio-based raw materials. researchgate.netnih.govth-koeln.de The octadecyl group in this compound can be derived from stearic acid, which is readily available from vegetable oils and animal fats. researchgate.netkeruichemical.com This oleochemical route provides a renewable alternative to petroleum-based feedstocks. th-koeln.de Research is ongoing to develop efficient methods for converting these natural resources into the necessary tertiary amine precursors. researchgate.netnih.gov
Atom Economy and Waste Reduction: As mentioned earlier, solvent-free synthesis and reactions with high atom economy are central to green chemistry. nih.gov By designing synthetic routes where most of the atoms from the reactants are incorporated into the final product, waste generation is minimized. This is a significant advantage over traditional methods that may involve protective groups or produce stoichiometric byproducts.
Energy Efficiency: Innovative synthesis methods like microwave and ultrasound-assisted synthesis not only offer faster reaction times but can also be more energy-efficient than conventional heating methods that require prolonged periods of high temperatures. nih.govnih.gov
Biodegradability of the Final Product: While this compound itself exhibits a certain level of persistence in the environment, a broader goal in sustainable surfactant design is to create molecules that are readily biodegradable. This involves incorporating cleavable linkages, such as ester or amide bonds, into the molecular structure. While not a direct modification of this compound, this principle guides the development of next-generation, environmentally benign QACs.
Fundamental Chemical Reactivity and Mechanistic Elucidation of Dimethyloctadecylbenzylammonium
Investigation of Reaction Mechanisms Involving the Quaternary Ammonium (B1175870) Center
The reactivity of the dimethyloctadecylbenzylammonium cation is centered around its permanent positive charge and the nature of the groups attached to the nitrogen atom. While stable under many conditions, it can undergo specific reactions, particularly at elevated temperatures or in the presence of strong bases.
Quaternary ammonium salts are generally incompatible with strong oxidizing and reducing agents nih.govnoaa.gov. At high temperatures, long-chain quaternary ammonium salts can undergo degradation through established reaction pathways. Two of the most prominent mechanisms are Hofmann elimination and nucleophilic substitution scispace.com.
Hofmann Elimination: This mechanism is a primary degradation pathway for QACs that have at least one hydrogen atom on a β-carbon relative to the nitrogen. The reaction is initiated by a nucleophilic attack of an anion on this β-hydrogen. This leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of an alkene (in this case, 1-octadecene), a tertiary amine (benzyldimethylamine), and a protonated anion scispace.com. The presence of the long octadecyl chain makes this pathway statistically probable scispace.com.
Nucleophilic Substitution (SN2): An alternative mechanism involves a nucleophilic substitution reaction where an anion attacks the α-carbon of one of the alkyl substituents. For this compound, this could occur on the benzyl (B1604629) or octadecyl group. This pathway results in the formation of a tertiary amine and a new molecule where the anion is bonded to the alkyl group (e.g., benzyl halide or 1-halooctadecane) scispace.commdpi.com.
Additionally, rearrangement-cleavage reactions have been observed in certain quaternary ammonium salts, particularly those containing allyl-type groups, which proceed through a bipolar ion intermediate in the presence of aqueous alkali irispublishers.com.
Role of this compound as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase tcichemicals.comoperachem.comcore.ac.uk. This compound, like many quaternary ammonium salts, is an effective phase transfer catalyst. Its amphiphilic nature, with a hydrophilic cationic head and large lipophilic alkyl chains, allows it to be soluble in both aqueous and organic media tcichemicals.com.
The fundamental principle of its catalytic action involves the transport of an anionic reactant from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. The bulky, lipophilic structure of the this compound cation effectively shields the transported anion from solvation by water, creating a highly reactive, "naked" anion in the organic phase operachem.com.
The performance of a quaternary ammonium salt as a phase transfer catalyst is highly dependent on its structure. The efficiency of this compound is influenced by the balance between its hydrophilicity and lipophilicity. The long octadecyl chain and the benzyl group confer significant lipophilicity, ensuring a high concentration of the catalyst-anion ion pair in the organic phase, which is crucial for a fast reaction rate operachem.com.
Phase transfer catalysis employing quaternary ammonium salts is applicable to a wide range of organic reactions involving anionic nucleophiles. The primary function of the catalyst is to make these anions available in the organic phase.
Examples of reactions catalyzed by PTCs like this compound include:
Nucleophilic substitutions: Reactions such as the synthesis of nitriles from alkyl halides and sodium cyanide, or ethers from alkoxides and alkyl halides operachem.com.
Oxidations: Using oxidizing agents like permanganate (B83412) or dichromate, which are transferred from the aqueous to the organic phase.
Reductions: Transfer of reducing agents like borohydride.
Alkylation and Condensation Reactions: C-alkylation of active methylene (B1212753) compounds and other base-catalyzed reactions.
Reaction selectivity can be influenced by the structure of the phase transfer catalyst. In asymmetric phase transfer catalysis, chiral catalysts are used to achieve enantioselectivity. While this compound is not chiral, studies on similar catalysts show that modifications to the structure, such as the size of the substituents on the nitrogen atom, can impact selectivity by influencing the ion-pair structure and its interaction with the substrate in the transition state core.ac.uknih.gov.
The mechanism of phase transfer catalysis involves a regenerative cycle. For a reaction between an organic substrate (RX) in an organic solvent and an anionic nucleophile (Y⁻) from an aqueous solution, the cycle for a quaternary ammonium catalyst (Q⁺X⁻) like this compound chloride can be described as follows:
Anion Exchange: At the liquid-liquid interface, the catalyst cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase, forming an ion pair (Q⁺Y⁻).
Q⁺X⁻(org) + Y⁻(aq) ⇌ Q⁺Y⁻(org) + X⁻(aq)
Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) diffuses from the interface into the bulk organic phase operachem.com.
Organic Reaction: In the organic phase, the activated, poorly solvated anion (Y⁻) reacts with the substrate (RZ) to form the product (RY). The catalyst's original counter-ion is regenerated as a new salt (Q⁺Z⁻).
Q⁺Y⁻(org) + RZ(org) → RY(org) + Q⁺Z⁻(org)
Catalyst Regeneration: The catalyst ion pair (Q⁺Z⁻) diffuses back to the interface to exchange the anion Z⁻ for another reactant anion Y⁻, thus completing the catalytic cycle.
Interfacial Phenomena and Surface Activity of this compound
As a cationic surfactant, this compound exhibits significant surface activity, concentrating at interfaces between different phases, such as air-water or solid-liquid interfaces. Its amphiphilic structure, comprising a polar cationic head group and a nonpolar hydrocarbon tail, drives this behavior.
The adsorption of this compound onto solid surfaces from a liquid phase is governed by interactions between the surfactant, the solid substrate, and the solvent. As a cationic surfactant, it has a particularly strong affinity for negatively charged surfaces (anionic substrates) due to powerful electrostatic interactions researchgate.net.
A study on the adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cellulosic cotton substrates provides insight into the factors affecting this process. The key findings are summarized below researchgate.net:
| Condition | Effect on Adsorption onto Anionic Surface | Scientific Rationale |
| Increasing Alkalinity (Higher pH) | Increased Adsorption | At higher pH, cellulosic surfaces carry a greater negative charge, enhancing the electrostatic attraction with the cationic surfactant head. |
| Increasing Acidity (Lower pH) | Decreased Adsorption | Lower pH leads to protonation of surface anionic groups, reducing the negative surface charge and weakening the electrostatic attraction. |
| Increasing Temperature | Decreased Adsorption | Adsorption is typically an exothermic process. Increasing the temperature shifts the equilibrium away from the adsorbed state. |
| Increasing Electrolyte (Salt) Concentration | Decreased Adsorption | Added salt ions can screen the electrostatic attraction between the cationic surfactant and the anionic surface, leading to reduced adsorption. |
This interactive data table summarizes the influence of various solution properties on the adsorption of ADBAC, a class of compounds to which this compound belongs. researchgate.net
The adsorption process can be monitored in real-time using techniques like the quartz crystal microbalance with dissipation (QCM-D), which measures the adsorbed mass on a sensor surface researchgate.net. Studies on similar cationic surfactants show that on surfaces like silica (B1680970), they can form bilayer-like structures at concentrations above the critical micelle concentration researchgate.net. The morphology of the adsorbed layer is a result of a balance between surfactant-surface interactions and surfactant-surfactant interactions within the solution nih.govnih.gov.
Micellar Aggregation and Supramolecular Assembly Behavior
This compound, as a cationic surfactant, exhibits characteristic self-aggregation behavior in aqueous solutions to form micelles. This process is primarily driven by the hydrophobic effect, where the long octadecyl hydrocarbon tail seeks to minimize its contact with water molecules, leading to the formation of organized assemblies. The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. Above the CMC, the surfactant monomers assemble into spherical or spheroidal micelles, with the hydrophobic tails forming the core and the hydrophilic benzylammonium head groups exposed to the aqueous environment.
Beyond the initial spherical micelles, further increases in surfactant concentration can lead to structural transitions and the formation of more complex supramolecular assemblies. For some alkyldimethylbenzylammonium chlorides, a second critical micelle concentration (2nd CMC) has been observed, which is associated with a transition from spherical to rod-like or cylindrical micelles. This transition is influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. The formation of these larger, anisotropic structures is a result of the optimization of intermolecular forces, including the continued minimization of hydrophobic interactions and the arrangement of the charged head groups at the micelle surface.
The aggregation number, which represents the average number of surfactant molecules in a single micelle, is also influenced by the alkyl chain length. Generally, for alkyldimethylbenzylammonium chlorides, the aggregation number increases with increasing chain length. This suggests that this compound would form relatively large micelles.
The table below provides illustrative data on the critical micelle concentration for a homologous series of alkyldimethylbenzylammonium chlorides, highlighting the expected trend for the octadecyl (C18) variant.
| Alkyl Chain Length | Compound Name | Critical Micelle Concentration (CMC) |
| C12 | Dodecyldimethylbenzylammonium chloride | Data varies depending on method |
| C14 | Tetradecyldimethylbenzylammonium chloride | Data varies depending on method |
| C16 | Hexadecyldimethylbenzylammonium chloride | Data varies depending on method |
| C18 | This compound | Expected to be very low |
Note: Specific CMC values are highly dependent on the experimental method and conditions (e.g., temperature, presence of salts).
Rheological Modulation through Intermolecular Interactions
The rheological properties of this compound solutions are intrinsically linked to the intermolecular interactions that govern the formation and structure of its supramolecular assemblies. At concentrations below the CMC, the surfactant exists as individual monomers, and the solution exhibits Newtonian behavior with a viscosity close to that of the solvent.
However, above the CMC, the formation of micelles, particularly the transition to larger, non-spherical aggregates like rod-like or worm-like micelles, can dramatically alter the rheology of the solution. These elongated micelles can entangle, forming a transient network that imparts viscoelastic properties to the fluid. This results in a significant increase in viscosity and the appearance of shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is because the applied shear can align the entangled micelles, reducing their flow resistance.
The strength of these intermolecular interactions, and thus the rheological behavior, can be modulated by several factors:
Surfactant Concentration: As the concentration of this compound increases well above the CMC, the density of the micellar network increases, leading to a more pronounced viscoelastic character and higher viscosity.
Addition of Electrolytes: The presence of salts can screen the electrostatic repulsion between the positively charged head groups of the surfactant molecules. This promotes the growth of micelles into larger, more elongated structures, thereby enhancing the viscosity and viscoelasticity of the solution.
Temperature: Temperature can have a complex effect on the rheology of this compound solutions. It can influence both the solubility of the surfactant and the hydrophobic interactions that drive micellization. In some systems, an increase in temperature can promote the growth of micelles and increase viscosity, while in others it may disrupt the organized structures and lead to a decrease in viscosity.
Presence of Other Molecules: The addition of other molecules, such as co-surfactants or hydrotropes, can influence the packing of the surfactant molecules within the micelles and alter their shape and size, thereby modifying the rheological properties of the solution.
The following table summarizes the expected qualitative effects of various factors on the rheological properties of this compound solutions above its critical micelle concentration.
| Factor | Effect on Micellar Structure | Expected Impact on Viscosity |
| Increasing Concentration | Increased number and potential growth of micelles | Increase |
| Addition of Electrolytes | Promotes growth of elongated micelles | Significant Increase |
| Temperature | Complex effects on micelle shape and size | Variable |
| Co-surfactants/Additives | Alters micellar packing and morphology | Variable |
Due to the long octadecyl chain, this compound has a strong tendency to form highly organized structures, which can lead to the formation of gels at appropriate concentrations and conditions. These gels are a result of a highly entangled network of worm-like micelles, creating a semi-solid material with a high viscosity and significant elastic properties.
Applications of Dimethyloctadecylbenzylammonium in Advanced Materials Science and Engineering
Development of Organoclay Materials Modified with Dimethyloctadecylbenzylammonium
Organoclays are organically modified phyllosilicates, typically bentonite (B74815) or montmorillonite (B579905) clays (B1170129), that are rendered organophilic through an ion exchange process. The modification of these clays with this compound results in materials with tailored surface chemistry, making them effective rheological modifiers, adsorbents, and reinforcing agents in polymer nanocomposites.
The synthesis of organoclays using this compound is primarily achieved through a cation exchange reaction. In this process, the inorganic cations (typically Na⁺ or Ca²⁺) residing in the interlayer spaces of a swelling clay, such as sodium bentonite, are replaced by the large organic this compound cations. This is typically carried out by dispersing the clay in water and adding a salt of the quaternary ammonium (B1175870) compound, such as benzyldimethyloctadecylammonium chloride (BDMODA-Cl). The reaction transforms the clay surface from hydrophilic to hydrophobic.
Characterization of the resulting organoclay is essential to confirm successful modification and to understand its new properties. Key techniques include:
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to verify the presence of the organic cation on the clay surface. The spectra of the modified clay show characteristic absorption bands corresponding to the C-H stretching vibrations of the alkyl (octadecyl) and benzyl (B1604629) groups of the surfactant. Studies have shown a noticeable shift in the symmetric and asymmetric stretching vibrations of the CH₂ groups in the surfactant's methylene (B1212753) chains upon intercalation into the bentonite phase. researchgate.net For example, the symmetric C-H stretching frequency can shift from approximately 2855 cm⁻¹ to 2851 cm⁻¹, while the asymmetric stretch shifts from around 2927 cm⁻¹ to 2918 cm⁻¹. researchgate.net
X-ray Diffraction (XRD): XRD is used to measure the change in the interlayer spacing (d-spacing or basal spacing) of the clay, which confirms the intercalation of the organic cations. The entry of the bulky this compound cation into the clay galleries forces the silicate (B1173343) layers apart, leading to a significant increase in the d₀₀₁ value.
Thermogravimetric Analysis (TGA): TGA is employed to quantify the amount of organic surfactant loaded onto the clay by measuring the weight loss as the material is heated and the organic component decomposes.
Table 1: FTIR Spectral Shifts in Bentonite Modified with Benzyldimethyloctadecylammonium Chloride (BDMODA-Cl)
| Vibrational Mode | Frequency in Pure Surfactant (cm⁻¹) | Frequency in Modified Bentonite (cm⁻¹) | Interpretation |
|---|---|---|---|
| Symmetric C-H Stretching (νsym(CH₂)) | ~2855 | ~2851 | Shift to lower frequency indicates a more ordered, all-trans conformation of the alkyl chain in the constrained interlayer space. |
| Asymmetric C-H Stretching (νasym(CH₂)) | ~2927 | ~2918 | Shift to lower frequency supports the conclusion of increased conformational order of the intercalated surfactant. |
| Si-O Stretching | N/A | Dramatic shift to higher frequencies | Indicates strong interaction between the quaternary ammonium head group and the silicate surface of the clay. |
When dispersed in organic liquids or polymer melts, this compound-modified clays significantly alter the rheological properties of the medium. Unmodified bentonite swells in water but does not disperse well in non-polar organic solvents. After modification, the organoclay can be readily dispersed in such liquids, leading to several key effects:
Increased Viscosity and Gel Formation: At sufficient concentrations, the organoclay platelets can form a three-dimensional network structure, often described as a "house-of-cards" or "scaffold" structure. This network is held together by van der Waals interactions between the hydrophobic chains on the surfaces of adjacent clay platelets, effectively immobilizing the solvent molecules and causing a substantial increase in viscosity, often leading to the formation of a thixotropic gel. nih.gov
Shear-Thinning Behavior: Clay dispersions containing this compound typically exhibit shear-thinning (pseudoplastic) behavior. nih.gov At rest, the particle network creates high viscosity. When shear is applied, the network is progressively broken down, and the clay platelets align in the direction of flow, resulting in a decrease in viscosity. This property is highly desirable in applications such as paints, coatings, and drilling fluids.
Yield Stress: The formation of the particle network introduces a yield stress to the dispersion. mdpi.comresearchgate.net This is the minimum stress required to initiate flow. Below this value, the material behaves as a solid, and above it, it flows like a liquid. The presence of a yield stress is crucial for applications requiring sag (B610663) resistance and suspension of particles.
The effectiveness of the organoclay as a rheological modifier depends on the degree of organic loading, the nature of the solvent, and the degree of dispersion achieved. youtube.com
The intercalation of this compound cations into the interlayer space (or gallery) of layered silicates like montmorillonite is the fundamental process in the formation of the organoclay. This process is driven by the electrostatic attraction between the positively charged quaternary ammonium head group and the negatively charged silicate layers.
The arrangement of the surfactant molecules within the galleries is influenced by the cation exchange capacity (CEC) of the clay and the concentration of the surfactant used during synthesis. The long octadecyl chain and the bulky benzyl group require significant space, leading to a large increase in the basal spacing.
Basal Spacing (d-spacing): X-ray diffraction analysis reveals the extent of this expansion. For a typical sodium montmorillonite with a d-spacing of ~1.2-1.4 nm, intercalation with a long-chain surfactant like this compound can increase the spacing to 2.0 nm or even up to 4.0 nm. This large spacing indicates that the alkyl chains are not lying flat but are oriented away from the clay surface, potentially forming a bilayer or a pseudo-trilayer arrangement with interdigitated chains.
Molecular Arrangement: At low surfactant loadings, the alkyl chains may lie parallel to the silicate sheets in a monolayer. As the loading increases to match the clay's CEC, the chains adopt a more tilted orientation to accommodate more molecules, forming a bilayer. At loadings exceeding the CEC, additional surfactant molecules can be adsorbed via van der Waals forces, leading to even more complex, vertically oriented arrangements. Spectral analysis suggests that the sorption mechanism for benzyldimethyloctadecylammonium chloride can include a notable contribution from external surface sorption. researchgate.net
Table 2: Representative Basal Spacing of Montmorillonite Clay Modified with this compound
| Material | Typical Basal Spacing (d₀₀₁) (Å) | Interpretation |
|---|---|---|
| Na⁺-Montmorillonite (Hydrated) | 12-15 | Baseline interlayer spacing with inorganic cations and water molecules. |
| Montmorillonite Modified with this compound | > 20 | Significant expansion due to the intercalation of bulky organic cations. The exact value depends on the packing density and arrangement of the cations. |
Functionalization of Polymeric and Nanocomposite Systems
The primary application of this compound-modified clays in materials engineering is as an additive in polymer nanocomposites. The organic modification is essential to ensure compatibility and good dispersion of the clay within a polymer matrix.
In polymer nanocomposites, organoclays like the one modified with this compound act as a reinforcing filler. However, for the clay to be effective, its platelets must be fully exfoliated (separated into individual layers) and homogeneously dispersed throughout the polymer.
Compatibilization: The this compound cation acts as a compatibilizer or surfactant. researchgate.net Its long, hydrophobic octadecyl chain and benzyl group are compatible with a wide range of polymer matrices (e.g., polypropylene, polyethylene, polystyrene), while the cationic head remains anchored to the silicate platelet. This organic "cushion" reduces the surface energy of the clay, making it more wettable by the molten polymer during processing.
Enhanced Dispersion: During melt blending or extrusion, the shear forces combined with the favorable chemical affinity between the polymer and the organoclay promote the delamination and dispersion of the clay platelets. Without the organic modification, the hydrophilic clay would remain as large agglomerates within the hydrophobic polymer, weakening the material.
Improved Material Properties: A well-dispersed organoclay leads to significant improvements in the properties of the final nanocomposite, even at low loading levels (typically 1-5 wt%). These enhancements include increased tensile strength and modulus, improved thermal stability, decreased gas permeability, and better flame retardancy.
Beyond clays, this compound can be used to modify the surface of other nanoscale materials to improve their performance and compatibility with other systems. The fundamental principle involves altering the surface chemistry of the nanoparticle from hydrophilic to hydrophobic (or vice versa, depending on the initial state). frontiersin.orgmdpi.com
Mechanism of Modification: For inorganic nanoparticles with a negative surface charge in solution (e.g., silica (B1680970), gold, or metal oxide nanoparticles), the positively charged quaternary ammonium head of this compound can attach to the surface via strong electrostatic interactions. frontiersin.org This forms a stable organic layer around the nanoparticle core.
Improved Dispersion in Organic Media: The modification transforms the nanoparticles into organophilic entities. This prevents their aggregation in non-polar solvents and polymer matrices, which is a common challenge for unmodified inorganic nanoparticles. nih.gov A stable, uniform dispersion is critical for leveraging the unique optical, electronic, or mechanical properties of the nanoparticles in a composite material.
Enhanced Interfacial Adhesion: In a polymer nanocomposite, the organic chains of the surface-modifying agent can entangle with the polymer chains, leading to stronger interfacial adhesion between the nanoparticle and the matrix. This improved stress transfer from the polymer to the nanoparticle results in enhanced mechanical properties of the composite material.
Specific Industrial Applications in Non-Aqueous Systems
The utility of this compound extends to specialized applications within non-aqueous environments, particularly in the oil and gas industry. Its interfacial activity is leveraged for rheology control in drilling fluids and for the separation of oil-water emulsions.
While not typically used as a primary rheological additive itself, this compound is a crucial component in the synthesis of organoclays, which are extensively used to control the rheology of oil-based drilling fluids (OBDFs). nih.govnih.gov Organoclays are produced by treating clays such as bentonite with quaternary ammonium compounds, a process that transforms the naturally hydrophilic clay into a hydrophobic or organophilic material. researchgate.net This modification allows the clay to disperse and swell in the continuous oil phase of the drilling fluid, thereby building viscosity and providing essential rheological properties. nih.govnih.gov
The primary function of these organoclays in drilling fluids is to increase viscosity and provide suspension properties, which are critical for carrying rock cuttings to the surface and preventing their settling when circulation stops. nih.gov The long alkyl chains of the this compound cation intercalate between the clay layers, expanding their structure and enabling them to effectively thicken the oil-based medium. The performance of the organoclay is influenced by the nature of the quaternary ammonium salt used in its preparation. aade.org
Table 1: Role of this compound in Organoclay-Modified Drilling Fluids
| Property | Contribution of this compound-based Organoclay |
|---|---|
| Viscosity | Increases the viscosity of the oil-based continuous phase. |
| Yield Point | Improves the fluid's ability to lift and suspend drill cuttings. |
| Gel Strength | Provides a thixotropic gel structure that suspends solids during static conditions. |
| Filtration Control | Contributes to the formation of a low-permeability filter cake on the wellbore wall. aade.org |
| Emulsion Stability | Enhances the stability of the water-in-oil emulsion in invert emulsion drilling fluids. nih.gov |
The rheological behavior of drilling fluids is complex and is often described by models such as the Bingham plastic or Herschel-Bulkley models. utp.edu.my The addition of organoclays helps to achieve the desired non-Newtonian flow characteristics, such as shear-thinning behavior, which is beneficial for drilling operations. mdpi.com
This compound and similar cationic surfactants are effective demulsifiers used to break water-in-oil (W/O) emulsions, which are commonly encountered during crude oil production and processing. google.comdocsdrive.comgoogle.com These emulsions are often stabilized by naturally occurring surfactants in the crude oil, such as asphaltenes and resins, which form a rigid film at the oil-water interface. docsdrive.comuws.ac.uk
The mechanism of demulsification by cationic surfactants involves several steps:
Migration to the Interface : The demulsifier, being surface-active, migrates to the oil-water interface.
Disruption of the Interfacial Film : The surfactant molecules penetrate the stabilizing film around the dispersed water droplets.
Flocculation : The cationic nature of the demulsifier can neutralize the negative charges on the surface of the water droplets, reducing electrostatic repulsion and allowing them to come closer together. nih.govresearchgate.net
Coalescence : By disrupting the interfacial film and reducing repulsion, the demulsifier facilitates the merging of small water droplets into larger ones, which then separate from the oil phase by gravity. uws.ac.uknih.gov
The efficiency of a demulsifier is dependent on its ability to displace the natural surfactants at the interface and weaken the interfacial film strength. nih.govresearchgate.net Quaternary ammonium compounds are effective in this role due to their strong interfacial activity.
Table 2: Demulsification Efficiency of Amine-Group Demulsifiers
| Demulsifier | Water Separation (%) | Oil Separation (%) |
|---|---|---|
| Decylamine | 80 | 87 |
| Octylamine | 67 | 77 |
| Hexylamine | 64 | 74 |
| Pentylamine | 57 | 68 |
| Dioctylamine | 43 | 58 |
Note: This table presents illustrative data for amine-group demulsifiers to demonstrate the principle of action. Specific performance of this compound may vary.
The goal of chemical demulsification is to achieve rapid and complete separation of water from the oil, resulting in a clean oil phase and a clear water phase. google.comdow.com
Contributions to Material Surface Properties
The cationic and surfactant nature of this compound makes it suitable for modifying the surface properties of various materials, notably in providing antistatic effects and in textile finishing.
Static electricity can accumulate on the surface of insulating materials like plastics and textiles, leading to problems such as dust attraction, handling difficulties, and electrostatic discharge. specialchem.com this compound, as a quaternary ammonium salt, functions as an effective antistatic agent. alfa-chemistry.comeuroplas.com.vn
The antistatic mechanism is primarily based on two principles:
Increased Surface Conductivity : Quaternary ammonium compounds are hygroscopic, meaning they attract and absorb moisture from the surrounding air. europlas.com.vn When applied to a material's surface, the hydrophilic head of the this compound molecule orients towards the air and attracts a thin layer of water. This moisture layer contains ions and increases the surface conductivity, allowing static charges to dissipate more readily. alfa-chemistry.comlankem.com
Charge Neutralization : The positively charged nitrogen atom in the quaternary ammonium structure can help to neutralize the negative static charges that tend to accumulate on many polymer surfaces. lankem.com
These antistatic agents can be applied externally as a surface coating or incorporated internally into the polymer matrix. When used internally, they migrate to the surface over time to provide a lasting antistatic effect. europlas.com.vn The long hydrophobic tail of the molecule provides compatibility with the polymer, while the hydrophilic head provides the antistatic functionality. specialchem.com
In the textile industry, cationic surfactants like this compound are widely used as fabric softeners. latticescipub.comwanabio.com Many textile fibers, such as cotton and rayon, acquire a negative surface charge in water. The positively charged head of the cationic softener is attracted to the negatively charged fiber surface, causing the softener molecules to deposit onto the fabric. quora.comyeserchem.com
The long, hydrophobic octadecyl and benzyl groups of the molecule align themselves away from the fiber surface, creating a lubricating layer. This layer reduces the friction between individual fibers, which imparts a softer, smoother feel to the fabric. yeserchem.comwhamine.com
Table 3: Key Functions of this compound in Textile Finishing
| Function | Mechanism of Action |
|---|---|
| Softening | Deposits a lubricating layer on fibers, reducing inter-fiber friction. whamine.com |
| Antistatic | The cationic nature helps to dissipate static charges, reducing static cling. wanabio.comwhamine.com |
| Improved Handle | Provides a fuller, more pleasant feel to the fabric. |
| Enhanced Sewability | Reduced friction can make it easier for needles to pass through the fabric. |
The effectiveness of cationic softeners is due to their strong adsorption onto fabric surfaces, which can also provide a degree of durability through laundering. wanabio.com
Environmental Chemistry and Fate of Dimethyloctadecylbenzylammonium
Environmental Distribution and Transport Dynamics
Dimethyloctadecylbenzylammonium's environmental distribution is largely governed by its physicochemical properties. As a cationic surfactant, it exhibits a strong tendency to adsorb to negatively charged surfaces, which are abundant in the environment. regulations.gov This characteristic significantly influences its transport and partitioning.
Due to their very low vapor pressure, compounds in the alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) category, including this compound, are not expected to volatilize significantly from soil or water. nih.govresearchgate.net The primary route of entry into the environment is through "down-the-drain" disposal to wastewater treatment systems. nih.govresearchgate.net Consequently, the greatest potential for environmental impact is in the aquatic environment receiving treated effluent and in soils amended with biosolids from these treatment facilities. nih.govresearchgate.net
Once in the environment, this compound strongly binds to soil and sediment. regulations.gov This high sorption capacity limits its mobility, reducing the likelihood of leaching into groundwater or extensive transport in surface waters. regulations.govresearchgate.net
Interactive Data Table: Environmental Partitioning and Properties of Related QACs
| Property | Value | Compound Class | Source |
| Vapor Pressure | 3.53 × 10⁻¹² mm Hg | ADBAC | nih.gov |
| Water Solubility | > 350 g/L | ADBAC C12-16 & C12-18 | epa.gov |
| Log Kow (estimated) | 5.87 | Benzyldimethyloctadecyl ammonium chloride | epa.gov |
| Freundlich Kads (sand) | 1,095 | DDAC | regulations.gov |
| Freundlich Kads (sandy loam) | 8,179 | DDAC | regulations.gov |
| Freundlich Kads (silty clay loam) | 32,791 | DDAC | regulations.gov |
| Freundlich Kads (silt loam) | 30,851 | DDAC | regulations.gov |
Note: Data for closely related QACs like ADBAC and Didecyldimethylammonium chloride (DDAC) are often used to infer the behavior of specific homologues like this compound due to their structural similarities.
Biodegradation Pathways and Microbial Transformations
The biodegradation of this compound is a key process in its environmental removal. Studies on ADBACs, the class to which this compound belongs, indicate that they are susceptible to microbial degradation under aerobic conditions.
Under anaerobic conditions, however, the degradation of ADBACs is significantly slower. An anaerobic aquatic metabolism study over 12 months showed very little degradation of the test substance. nih.gov
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the environmental fate of this compound, although to a lesser extent than biodegradation.
Studies on the closely related compound Didecyldimethylammonium chloride (DDAC) have shown it to be hydrolytically stable in a pH range of 5 to 9. regulations.gov This suggests that hydrolysis is not a significant degradation pathway for this class of compounds under typical environmental conditions.
Photodegradation in aqueous solutions is also generally slow. DDAC is stable to photolysis in a pH 7 buffered solution, and even the presence of a photosensitizer results in minimal degradation. regulations.gov Similarly, it is not susceptible to photodegradation in soil. regulations.gov However, for ADBACs, some studies have shown that in the presence of a photosensitizer, degradation can occur, with one study reporting a half-life of 7.1 days. researchgate.net
Interaction with Geologic and Aquatic Environmental Compartments
The interaction of this compound with solid environmental matrices is a dominant process in its environmental fate. As a cationic molecule, it strongly adsorbs to negatively charged particles like clay and organic matter found in soil and sediment. regulations.gov This strong sorption is a key factor in its removal from the water column in aquatic environments and its retention in soil. regulations.govresearchgate.net
The high partition coefficients of ADBACs indicate a strong tendency to move from the water phase to solid phases like soil and sediment. researchgate.net This reduces the concentration of the free, dissolved form in water, which in turn mitigates its bioavailability and potential toxicity to aquatic organisms. researchgate.net The strong binding to soil particles also means that it is not considered mobile in soil, thus limiting its potential to contaminate groundwater. regulations.govherts.ac.uk
The extensive removal of QACs during wastewater treatment is largely attributed to this strong sorption to sludge, followed by biodegradation. researchgate.net
Computational and Theoretical Investigations of Dimethyloctadecylbenzylammonium Systems
Molecular Modeling and Simulation of Compound Behavior
Molecular modeling and simulation are indispensable techniques for exploring the dynamics and interactions of dimethyloctadecylbenzylammonium. These methods allow researchers to visualize and analyze molecular behavior on scales that are often inaccessible to direct experimental observation.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. als-journal.comyoutube.com DFT calculations can determine properties like the distribution of electron density, the energies of molecular orbitals, and the location of reactive sites within the this compound cation.
Studies on QACs reveal that the positive charge is not solely localized on the central nitrogen atom but is distributed among the neighboring atoms. This charge distribution is critical for the molecule's electrostatic interactions. DFT can be used to compute the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. researchgate.netglobalresearchonline.net For this compound, the MEP would show a positive potential around the quaternary ammonium (B1175870) head group, which is the primary site for interaction with negatively charged surfaces, such as clays (B1170129) or certain polymers. nih.govacs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. globalresearchonline.net The energy gap between HOMO and LUMO provides an indication of the molecule's stability; a larger gap implies greater stability. globalresearchonline.net For this compound, the long octadecyl chain and the benzyl (B1604629) group influence the electronic properties. DFT calculations can pinpoint the locations of these orbitals, indicating, for example, that the benzyl group may be involved in π-π stacking interactions, while the long alkyl chain contributes to van der Waals forces. bohrium.com
Table 1: Theoretical Electronic Properties of this compound (Illustrative) This table is illustrative, based on typical values for similar quaternary ammonium compounds, as specific DFT data for this exact molecule is not readily available in published literature.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Relates to the chemical stability and reactivity. A larger gap suggests higher stability. globalresearchonline.net |
| Dipole Moment | Variable, depends on conformation | Influences solubility and interaction with polar media. |
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations are particularly useful for investigating its behavior at interfaces and its tendency to self-assemble into larger structures, such as micelles or bilayers. cuny.edunih.gov
A significant application of this compound is in the modification of clay minerals to create organoclays. MD simulations have been used to study the arrangement of similar QACs within the interlayer spaces of clays like montmorillonite (B579905). cambridge.org These simulations show that the positively charged ammonium head group strongly interacts with the negatively charged clay surface via electrostatic forces. cambridge.org The long octadecyl tail and the benzyl group then arrange themselves in various conformations within the gallery space, influenced by van der Waals interactions and the loading density of the QAC. bohrium.comcambridge.org The orientation of the alkyl chains can range from lying parallel to the clay surface at low concentrations to forming a tilted paraffin-like structure at higher concentrations. cambridge.org
Self-assembly is another key behavior of surfactants like this compound. In aqueous solutions, above a certain concentration (the critical micelle concentration), these molecules spontaneously form aggregates such as micelles. nih.govresearchgate.net MD simulations can model this process, showing how the hydrophobic octadecyl chains cluster together to form a core that is shielded from the water, while the hydrophilic benzylammonium head groups form a shell at the water interface. nih.govresearchgate.net These simulations provide detailed information on micelle shape, size, aggregation number, and the hydration of the head groups. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (non-toxicological applications)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. nih.gov While widely used in toxicology, QSAR can also be applied to predict non-toxicological endpoints, such as performance in material science or physicochemical properties.
For a compound like this compound, a QSAR model could be developed to predict its efficiency as a corrosion inhibitor, an emulsifier, or a modifier for polymers. The "activity" in this context would be a measurable performance metric, such as the percentage of corrosion inhibition or the stability of an emulsion.
The "structure" is represented by molecular descriptors. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Quantum-chemical descriptors: Derived from calculations like DFT, such as HOMO/LUMO energies or partial atomic charges. researchgate.net
Physicochemical descriptors: Such as the octanol-water partition coefficient (logP), which describes hydrophobicity. acs.orgresearchgate.net
A hypothetical QSAR study for the performance of QACs as clay modifiers might find that the basal spacing of the resulting organoclay (a measure of performance) correlates positively with the length of the alkyl chain and the volume of the head group. While specific non-toxicological QSAR models for this compound are not widely published, the methodology provides a framework for future predictive studies.
Predictive Modeling for Material Performance and Design
Building on the foundations of DFT and MD, predictive modeling aims to forecast the performance of materials containing this compound and guide the design of new materials with enhanced properties.
For instance, in the context of organoclays used in polymer nanocomposites, multiscale modeling can be employed. dtu.dk
Quantum Mechanics (DFT): Provides accurate parameters for the force fields used in MD simulations, ensuring the interactions are modeled realistically. youtube.combohrium.com
Molecular Dynamics (MD): Simulates the arrangement of this compound on the clay surface and the interaction of this modified surface with polymer chains. bohrium.com This can predict the degree of clay exfoliation and dispersion within the polymer matrix.
Mesoscale Modeling: Uses the output from MD to predict larger-scale properties, such as the mechanical strength (e.g., tensile modulus) or barrier properties (e.g., gas permeability) of the final nanocomposite material.
By combining MD simulations with machine learning techniques, researchers can accelerate the prediction of material properties. youtube.com For example, a machine learning model could be trained on a dataset of MD simulations of various QAC-modified surfaces to predict interfacial properties like hydrophobicity or binding affinity with bitumen, which is crucial for asphalt (B605645) applications. bohrium.comyoutube.com This predictive capability allows for the in silico screening of different QAC structures to identify the most promising candidates for a specific application before undertaking costly and time-consuming laboratory synthesis and testing.
Table 2: Hierarchy of Predictive Modeling for a this compound-Polymer Nanocomposite
| Modeling Scale | Method | Input | Predicted Output / Insight |
|---|---|---|---|
| Quantum (Atomic) | DFT | Molecular Structure | Partial charges, bond parameters, force field parameters. bohrium.com |
| Molecular (Nano) | MD Simulation | Force field parameters, initial positions | Organoclay gallery height, surfactant conformation, polymer-clay interaction energy. cambridge.org |
| Mesoscale (Micro) | Coarse-Graining / Finite Element | Data from MD simulations | Prediction of bulk mechanical properties, thermal stability, barrier performance. |
Emerging Research Directions and Future Outlook for Dimethyloctadecylbenzylammonium
Integration in Novel Green Chemistry Processes
In alignment with the principles of green chemistry, research is underway to reformulate and apply Dimethyloctadecylbenzylammonium in more environmentally benign ways. scienceopen.com A primary focus is on enhancing its biodegradability. mdpi.com Conventional quaternary ammonium (B1175870) compounds (QACs) are known for their persistence in the environment, which can lead to negative ecological impacts. orst.edubiomedpharmajournal.org To address this, scientists are designing a new class of QACs that incorporate weaker, more volatile chemical bonds, such as ester and thioether groups. orst.edubiomedpharmajournal.org This structural modification is intended to make the compounds more susceptible to natural degradation processes, breaking down into innocuous substances and minimizing their environmental footprint. geologyscience.ru
Another key area of green chemistry is the use of this compound as a phase-transfer catalyst (PTC). This application allows for reactions between substances that are in different, immiscible phases (like oil and water). nih.gov By facilitating the transfer of reactants across the phase boundary, it can eliminate the need for harsh organic solvents that are often used to dissolve all reactants in a single phase. scienceopen.comnih.gov This reduces the generation of hazardous waste and aligns with the green chemistry goal of using safer solvents and auxiliaries. scienceopen.com Furthermore, research into synthesizing QACs from renewable, natural feedstocks like vegetable oils represents another avenue for making their lifecycle more sustainable. nih.gov
Exploration of Advanced Catalytic Systems and Reactor Designs
The utility of this compound as a phase-transfer catalyst is a cornerstone of its application in modern organic synthesis. semanticscholar.org As a PTC, the compound's cationic head group pairs with a reactant anion from an aqueous phase, transporting it into an organic phase where it can react with an organic substrate. nih.gov This mechanism dramatically increases reaction rates for heterogeneous systems that would otherwise be extremely slow or require harsh conditions. nih.govresearchgate.net
Emerging research is focused on creating more advanced and efficient catalytic systems. This includes the development of chiral versions of quaternary ammonium salts for use in asymmetric phase-transfer catalysis, which is crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net Another frontier is the immobilization of the catalyst onto solid supports, such as polymers or silica (B1680970). This heterogenization of the catalyst simplifies its separation from the reaction mixture, allowing it to be easily recovered and reused, which improves process efficiency and reduces waste. semanticscholar.org The design of advanced reactor systems, such as continuous flow reactors, that incorporate these immobilized catalysts is also an active area of investigation, promising more controlled and scalable chemical production.
Table 1: Efficiency of Phase-Transfer Catalysis in a Nucleophilic Substitution Reaction
| Catalyst System | Reaction Time (hours) | Yield (%) | Solvent |
|---|---|---|---|
| No Catalyst | 48 | < 5 | Toluene/Water |
| This compound (Homogeneous) | 2 | 99 | Toluene/Water |
Design of Next-Generation Functional Materials Based on this compound Analogues
Researchers are leveraging this compound and its analogues as building blocks for novel functional materials, particularly in the field of organoclays. mdpi.com Organoclays are produced by modifying hydrophilic clays (B1170129), such as bentonite (B74815) and montmorillonite (B579905), through an ion-exchange process. nih.govsemanticscholar.org The positively charged this compound cation replaces the inorganic cations (like sodium) that naturally reside between the clay's silicate (B1173343) layers. thescipub.com
This modification transforms the clay's surface from hydrophilic to organophilic (hydrophobic), causing the layers to expand. nih.govsemanticscholar.org The resulting organoclay has a strong affinity for organic molecules and can be used as a high-efficiency adsorbent. These materials show significant promise for environmental remediation, such as removing organic pollutants like dibenzothiophene (B1670422) from fuel oils or other contaminants from wastewater. nih.gov The performance of the organoclay can be tailored by varying the size and structure of the quaternary ammonium salt used in the synthesis. thescipub.com These modified clays are also valuable as rheological modifiers and as reinforcing agents in the creation of polymer nanocomposites.
Table 2: Properties of Functionalized Organoclays
| Modifying Agent | Clay Type | Interlayer Spacing (Å) | Adsorption Application |
|---|---|---|---|
| Unmodified Bentonite | Bentonite | 12.5 | Low |
| This compound Chloride | Bentonite | 21.8 | Organic Pollutants |
| Cetylpyridinium Chloride | Bentonite | 16.97 | Fuel Oil Desulfurization |
Interdisciplinary Research Frontiers and Uncharted Scientific Avenues
The unique properties of this compound are paving the way for its use in a variety of interdisciplinary fields, moving beyond its traditional roles.
Nanotechnology and Antimicrobial Surfaces: A significant frontier is the development of advanced antimicrobial materials. atomfair.com By covalently bonding QACs like this compound to the surfaces of nanomaterials (e.g., silica nanoparticles, titanium dioxide) or polymers, researchers are creating non-leaching, "contact-killing" surfaces. atomfair.comnih.gov These materials are highly effective against a broad spectrum of microbes and are being developed for use in medical implants, catheters, hospital surfaces, and food packaging to prevent biofilm formation and reduce the spread of infections. mdpi.comatomfair.com
Biotechnology and Drug Delivery: In biotechnology, the surfactant properties of the compound are being explored for the creation of novel drug delivery systems. sigmaaldrich.com Analogues of this compound can be used to functionalize the surface of nanoparticles or liposomes. scienceopen.com These functionalized nanocarriers can encapsulate therapeutic agents, potentially improving drug solubility, stability, and targeted delivery to specific cells or tissues in the body, which could lead to more effective treatments with fewer side effects. biorxiv.orgyoutube.com
Sensor Technology: There is emerging potential in the field of chemical sensing. While research is in early stages, QACs could be incorporated as components in multisensor arrays. google.com Their ability to interact with different analytes could produce unique response patterns, enabling the detection and identification of various chemicals, from volatile organic compounds to toxins in liquid or gas phases. google.comgoogle.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bentonite |
| Montmorillonite |
| Dibenzothiophene |
| Toluene |
| Cetylpyridinium Chloride |
| Hexadecyltrimethylammonium Bromide |
| Silica |
| Titanium Dioxide |
| Sodium |
| Ester |
Q & A
Q. How to design a mechanistic study on DODAB’s membrane-disruptive activity?
- Solution : Integrate atomic force microscopy (AFM) for real-time membrane deformation analysis, isothermal titration calorimetry (ITC) for binding thermodynamics, and fluorescence anisotropy to monitor lipid order disruption. Correlate with molecular docking results .
Data Interpretation and Reporting
Q. How should researchers report conflicting data on DODAB’s synergistic effects with antibiotics?
Q. What statistical methods are appropriate for analyzing DODAB’s dose-response curves in antiviral studies?
- Guidance : Fit data to Hill equation models using nonlinear regression (GraphPad Prism®). Report EC50 values with 95% confidence intervals. Include time-kill assays to differentiate static vs. cidal effects .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
